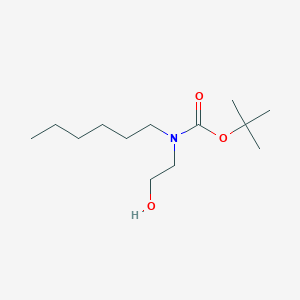

Tert-butyl hexyl(2-hydroxyethyl)carbamate

Description

Tert-butyl hexyl(2-hydroxyethyl)carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a hexyl chain, and a 2-hydroxyethyl substituent. Carbamates of this class are widely utilized in organic synthesis, particularly as intermediates in pharmaceuticals and agrochemicals, due to their stability and ease of deprotection under mild acidic conditions . The hexyl chain enhances lipophilicity, making the compound suitable for applications requiring lipid solubility, while the hydroxyethyl group contributes to hydrogen-bonding capacity, influencing solubility and reactivity .

Properties

Molecular Formula |

C13H27NO3 |

|---|---|

Molecular Weight |

245.36 g/mol |

IUPAC Name |

tert-butyl N-hexyl-N-(2-hydroxyethyl)carbamate |

InChI |

InChI=1S/C13H27NO3/c1-5-6-7-8-9-14(10-11-15)12(16)17-13(2,3)4/h15H,5-11H2,1-4H3 |

InChI Key |

AVMHKBPHSVJXNV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CCO)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl hexyl(2-hydroxyethyl)carbamate typically involves the reaction of monoethanolamine with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl hexyl(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl hexyl(2-hydroxyethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl hexyl(2-hydroxyethyl)carbamate involves its role as a protected amine. The tert-butyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Structural Variations

Key Structural Insights :

- Hexyl vs. Smaller Chains: The hexyl group in the target compound increases logP (predicted ~3.5) compared to ethyl or aminoethyl analogs (logP ~1.2–2.0) , favoring membrane permeability in drug design.

- Hydroxyethyl vs. Thioethyl : The hydroxyethyl group’s H-bonding capacity improves aqueous solubility, whereas thioethyl derivatives (e.g., ) may exhibit lower solubility but higher metabolic stability.

Yield Comparison :

- Boc-protected carbamates typically yield 50–98% (e.g., 56.6% in vs. 98% in ), influenced by steric hindrance from substituents like hexyl .

Physicochemical Properties

Thermal Stability : Boc groups decompose at ~150–200°C, but hexyl chains may lower thermal stability compared to aromatic analogs (e.g., ’s phenyl derivative melts at 134–136°C) .

Biological Activity

Tert-butyl hexyl(2-hydroxyethyl)carbamate is a carbamate derivative with notable biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a tert-butyl group, a hexyl chain, and a hydroxyethyl moiety. Its molecular formula is , with a molecular weight of approximately 243.36 g/mol. The compound appears as a white to off-white solid and is soluble in organic solvents, making it suitable for various chemical processes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it has been tested for its effects on cell viability and proliferation in various cancer cell lines. The compound showed dose-dependent inhibition of cell growth, indicating potential anti-cancer properties.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Induces apoptosis |

| MCF-7 (Breast) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of proliferation |

Case Studies

- Cancer Research : A study involving the application of this compound on HeLa cells revealed that treatment resulted in increased apoptosis markers, such as caspase activation and PARP cleavage. This suggests a promising avenue for future cancer therapies .

- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. Results indicated that it significantly reduced reactive oxygen species (ROS) levels, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar carbamate derivatives.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-(2-hydroxyethyl)carbamate | Lacks the hexyl chain; simpler structure | |

| Tert-butyl ethyl(2-hydroxyethyl)carbamate | Contains an ethyl group instead of hexyl | |

| Tert-butyl N-(4-fluorophenyl)carbamate | Contains a fluorinated aromatic ring |

The presence of the hexyl chain in this compound distinguishes it from these compounds, potentially affecting its solubility, reactivity, and biological activity .

Q & A

Q. What are the optimal synthetic routes for tert-butyl hexyl(2-hydroxyethyl)carbamate, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling hexyl(2-hydroxyethyl)amine with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or acetonitrile . Reaction temperature (room temperature vs. reflux) and solvent polarity significantly impact yield and purity. For example, polar aprotic solvents enhance nucleophilic attack on the chloroformate, while lower temperatures minimize side reactions like hydrolysis . Multi-step protocols, including protective group strategies for the hydroxyethyl moiety, may be required to prevent undesired interactions during coupling .

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic and chromatographic techniques?

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture and strong acids/bases, which can cleave the tert-butyloxycarbonyl (Boc) protecting group .

- Light Sensitivity : While lacking photoreactive groups like diazirines, the hydroxyethyl moiety may oxidize under prolonged light exposure; amber vials are recommended .

- Handling : Use gloveboxes or fume hoods for air-sensitive steps, and monitor for decomposition via TLC or HPLC .

Advanced Research Questions

Q. How does the hydroxyethyl group in this compound influence its reactivity in nucleophilic substitution and crosslinking reactions?

The hydroxyethyl group acts as a versatile handle for functionalization:

- Nucleophilic Substitution : The hydroxyl group can be converted to a better leaving group (e.g., mesylate or tosylate) for SN2 reactions, enabling alkylation of biomolecules like thiols or amines .

- Crosslinking : In photoaffinity labeling, derivatives incorporating photoreactive groups (e.g., diazirines) can be synthesized via esterification or etherification of the hydroxyethyl moiety. UV irradiation then generates carbene intermediates for covalent bonding with target proteins .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Purity Validation : Ensure compound integrity using orthogonal methods (e.g., HPLC, NMR) to rule out batch-to-batch variability .

- Structural Analogs : Compare bioactivity across derivatives with systematic modifications (e.g., varying alkyl chain lengths or protecting groups) to identify structure-activity relationships (SAR) .

- Computational Modeling : Molecular docking studies predict binding modes with biological targets (e.g., enzymes), helping reconcile discrepancies between in vitro and cellular assays .

Q. How can this compound serve as a modular building block for synthesizing complex biomolecular probes?

- Protective Group Strategy : The Boc group is acid-labile, allowing selective deprotection in multi-step syntheses while retaining the hydroxyethyl group for downstream conjugation .

- Bioconjugation : The hydroxyethyl moiety can be functionalized with click chemistry handles (e.g., azides or alkynes) for site-specific labeling of proteins or nucleic acids .

- Drug Delivery : Carbamate-linked prodrugs can be designed for controlled release under physiological conditions (e.g., esterase-mediated hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.